(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine
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Overview
Description
(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine: is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with 4-pyridylmagnesium bromide to introduce the pyridinyl group, followed by reductive amination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development and pharmacological studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as an agonist or antagonist depending on the receptor type, modulating the activity of neurotransmitters and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-4-piperidinyl)methanamine
- (1-(pyridin-4-yl)piperidin-4-yl)methanamine
- 4-Benzyl-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine
Uniqueness
Compared to similar compounds, (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine stands out due to its dual substitution on the piperidine ring, which imparts unique chemical and biological properties. This dual substitution allows for more versatile interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H23N3 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-15-18(17-6-10-20-11-7-17)8-12-21(13-9-18)14-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-15,19H2 |
InChI Key |
DKFARYUWJNNYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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